2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of pyrazolo[3,4-b]pyridines involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to afford the corresponding carbothioamide, which is then oxidized to yield the final product .
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
The compound 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol and its derivatives have been utilized in various chemical synthesis processes, leading to the development of compounds with potential biological activities. For instance, research has shown the synthesis of pyrazoline and pyrazolopyridazine compounds from furan-2,3-diones, indicating a method for producing derivatives that could be significant in pharmacological studies (Akçamur et al., 1997). Another study focused on the synthesis, reactions, and biological evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, highlighting the compound's relevance in creating new molecules with antimicrobial properties (El-Wahab et al., 2011).
Catalysis and Material Science
The compound has also been reported in the context of catalytic synthesis, showing its utility in creating novel chalcone derivatives with potent antioxidant activities. This research not only demonstrates the chemical versatility of this compound but also its potential impact in material science, particularly in the development of antioxidants (Prabakaran et al., 2021).
Antimicrobial Activities
Derivatives of this compound have shown promising results in antimicrobial studies. Compounds synthesized from this base structure have been evaluated for their efficacy against various bacterial strains, revealing potential as new antimicrobial agents (Idhayadhulla et al., 2012). This highlights the compound's significance in the search for new therapeutic agents.
Heterocyclic Chemistry and Drug Discovery
In heterocyclic chemistry, the synthesis and functionalization of compounds related to this compound play a crucial role in drug discovery and development. Studies have explored the creation of novel heterocyclic compounds incorporating the furan nucleus, which are essential for developing drugs with enhanced efficacy and lower toxicity (Abdelhamid et al., 2019).
Properties
IUPAC Name |
2-(furan-2-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCDPUCMIANNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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